molecular formula C4HF9O3S B3427524 Perfluorobutanesulfonic acid CAS No. 59933-66-3

Perfluorobutanesulfonic acid

Cat. No. B3427524
CAS RN: 59933-66-3
M. Wt: 300.10 g/mol
InChI Key: JGTNAGYHADQMCM-UHFFFAOYSA-N
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Description

Perfluorobutanesulfonic acid (PFBS) is a PFAS chemical compound having a four-carbon fluorocarbon chain and a sulfonic acid functional group . It is stable and unreactive due to the strength of carbon–fluorine bonds . It can occur in the form of a colorless liquid or a corrosive solid . Its conjugate base is perfluorobutanesulfonate (also called nonaflate) which functions as the hydrophobe in fluorosurfactants .


Molecular Structure Analysis

The molecular structure of PFBS consists of a four-carbon fluorocarbon chain and a sulfonic acid functional group . The chemical formula is C4HF9O3S . The InChI key is JGTNAGYHADQMCM-UHFFFAOYSA-N .


Chemical Reactions Analysis

PFBS is very stable and unreactive due to the strength of carbon–fluorine bonds . It is resistant to direct photolysis and reaction with acids, bases, oxidants, and reductants .


Physical And Chemical Properties Analysis

PFBS is a colorless liquid or a corrosive solid . It has a molar mass of 300.10 g/mol . It is stable and unreactive due to the strength of carbon–fluorine bonds . It has a boiling point of 210–212 °C .

Scientific Research Applications

PFAS Water Treatment

Perfluorobutanesulfonic acid (PFBS) is a short-chain Per- and Polyfluoroalkyl Substance (PFAS) with a low sorption potential, posing challenges for removal from water using conventional methods. Advances in materials research, particularly in thin-film composite (TFC) membranes, have shown promising results in efficiently removing PFBS from water. This is a significant development considering the growing concern about human exposure to PFAS through drinking water (Nadagouda & Lee, 2021).

Environmental Monitoring

PFBS, along with other PFAS, has been identified in various marine environments, including the Arctic and Antarctic Oceans. The detection of PFBS in remote locations indicates its global environmental presence and necessitates further research to trace sources and pathways. Advanced analytical methods developed for monitoring PFAS, including PFBS, at extremely low concentrations in oceanic waters are crucial for understanding their distribution and fate (Yamashita et al., 2005).

Material Science

PFBS has been used in material science, specifically in the intercalation process with graphite. This research provides insight into the orientation of perfluorobutyl chains and the packing density of intercalated layers in graphite, contributing to the understanding of material properties and potential applications (Ruisinger & Boehm, 1993).

Life Cycle Impact Assessment

In life cycle impact assessments, PFBS is considered for its toxicity and ecotoxicity characterization. Despite being a persistent chemical, its impact on human health and the environment, including marine and freshwater ecosystems, is being studied to inform better management and regulatory practices (Holmquist et al., 2020).

Chemical Analysis

Techniques for the determination of PFBS and other fluorochemicals in human biological samples are crucial for understanding human exposure and health impacts. Methods involving solid phase extraction and high-pressure liquid chromatography have been developed to measure PFBS in blood, plasma, and serum (Ehresman et al., 2007).

PFASs in Consumer Products

Research on the presence and variability of PFBS in consumer products and its impact on human exposure is vital. Studies inBelgium have shown that despite decreasing levels of PFOS and PFOA over time, PFBS levels remain low, indicating differing usage patterns and exposure risks associated with various PFAS compounds (Colles et al., 2020).

Proton-Exchange Membrane Fuel Cells

PFBS has been researched in the context of proton-exchange membrane fuel cells, particularly in the development of perfluorosulfonic acid membranes. These membranes are crucial for proton transport and separation, highlighting PFBS's role in advancing fuel cell technology (Eisman, 1990).

Voltammetric Detection

The detection of PFBS and other PFAS substances using ion transfer voltammetry is an emerging field. This method can selectively detect PFBS in mixtures, offering a promising approach for rapid sensing of these compounds in environmental samples (Islam & Arrigan, 2022).

Safety And Hazards

PFBS is persistent in the environment . It has a half-life of a little over one month in humans, much shorter than PFOS with 5.4 years . Studies have not yet been specifically conducted to determine safety in humans . It is considered to be a significant fire risk . It may emit corrosive, poisonous fumes .

Future Directions

PFBS is an emerging toxicant of international interest, becoming increasingly concentrated in both the environment and in biological samples due to increased manufacture and use . It raises concerns about potential negative health effects . Future research will likely focus on understanding the potential health effects associated with PFBS and identifying safe levels of exposure.

properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid
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InChI

InChI=1S/C4HF9O3S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTNAGYHADQMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F
Source PubChem
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Molecular Formula

C4F9SO3H, C4HF9O3S
Record name PFBS
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DSSTOX Substance ID

DTXSID5030030
Record name Perfluorobutanesulfonic acid
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Molecular Weight

300.10 g/mol
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Boiling Point

210-212 °C
Record name Perfluorobutanesulfonic acid
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Solubility

In water, 510 mg/L, temperature not specified
Record name Perfluorobutanesulfonic acid
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Density

1.811 g/mL at 25 °C
Record name Perfluorobutanesulfonic acid
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Product Name

Perfluorobutanesulfonic acid

Color/Form

Colorless liquid

CAS RN

375-73-5, 59933-66-3
Record name Perfluorobutanesulfonic acid
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Record name Perfluorobutanesulfonic acid
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Record name 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-
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Record name 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic acid
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Record name PERFLUOROBUTANESULFONIC ACID
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Record name Perfluorobutanesulfonic acid
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Synthesis routes and methods

Procedure details

25 g (0.074 mol) of potassium perfluorobutanesulphonate are suspended in 63 ml of methanol. The suspension is heated to a temperature of 50° C. and at the same time hydrochloric acid gas is bubbled through for approx. 1 hour. At the end of the addition the suspension is cooled to a temperature of 0°±5° C. and the potassium chloride filtered. The solution is concentrated under vacuum so as to eliminate the solvent. 26.5 g of a yellowish residue is obtained with a titre of 79.63% equal to 21.1 g of perfluorobutanesulphonic acid (Expected theoretical yield 22.21 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorobutanesulfonic acid
Reactant of Route 2
Perfluorobutanesulfonic acid
Reactant of Route 3
Reactant of Route 3
Perfluorobutanesulfonic acid
Reactant of Route 4
Perfluorobutanesulfonic acid
Reactant of Route 5
Reactant of Route 5
Perfluorobutanesulfonic acid
Reactant of Route 6
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Perfluorobutanesulfonic acid

Citations

For This Compound
1,650
Citations
Y Yue, S Li, Z Qian, RF Pereira, J Lee… - Food and Chemical …, 2020 - Elsevier
Perfluorobutanesulfonic acid (PFBS), a shorter chain Per- and polyfluoroalkyl substances (PFASs) cognate of perfluorooctanesulfonic acid (PFOS), has been used as replacement for …
Number of citations: 32 www.sciencedirect.com
W Qi, JM Clark, AR Timme-Laragy… - Toxicological & …, 2020 - Taylor & Francis
… Nonetheless, there is no report of effects of perfluorobutanesulfonic acid (PFBS), the major replacement for PFOS, on non-alcoholic fatty liver disease. Therefore, the effects of PFBS …
Number of citations: 8 www.tandfonline.com
J Bogdanska, M Sundström, U Bergström, D Borg… - Chemosphere, 2014 - Elsevier
… Fluorochemicals derived from PBSF may give rise to perfluorobutanesulfonic acid (PFBS) as a terminal degradation product. Although basic mammalian toxicokinetic data exist for PFBS…
Number of citations: 49 www.sciencedirect.com
W Qi, JM Clark, AR Timme-Laragy, Y Park - Food and chemical toxicology, 2018 - Elsevier
Perfluorobutanesulfonic acid (PFBS) is used as the replacement of perfluorooctanesulfonic acid (PFOS) since 2000 because of the concern on PFOS’ persistence in the environment …
Number of citations: 40 www.sciencedirect.com
Q Chen, X Zhang, Y Zhao, W Lu, J Wu, S Zhao… - Chemosphere, 2019 - Elsevier
Background Several per- and polyfluoroalkyl substances (PFAS) have been phased out due to their adverse effects, and replaced by the short-chain perfluorobutanesulfonic acid (PFBS…
Number of citations: 44 www.sciencedirect.com
MC Huang, AL Dzierlenga, VG Robinson… - Toxicology reports, 2019 - Elsevier
Perfluorinated alkyl substances (PFAS) are persistent contaminants that have been detected in the environment and in humans. With the PFAS chemical class, there are perfluorinated …
Number of citations: 47 www.sciencedirect.com
MRS Kebria, L Bono, SK Salestan, A Armirotti… - Chemical Engineering …, 2023 - Elsevier
… This study addresses an appropriate solution to remove perfluorobutanesulfonic acid (PFBS) from aqueous media through a static adsorption process. Specifically, a chitosan/…
Number of citations: 2 www.sciencedirect.com
KE Sant, OL Venezia, PP Sinno… - Toxicological …, 2019 - academic.oup.com
Following the phase-out of highly persistent perfluorosulfonates in the United States from non-stick and stain-resistant products in the early 2000s, perfluorobutanesulfonic acid (PFBS) …
Number of citations: 53 academic.oup.com
EK Min, H Lee, EJ Sung, SW Seo, M Song… - Journal of Hazardous …, 2023 - Elsevier
The molecular mechanism of perfluorobutanesulfonic acid (PFBS), an alternative to legacy perfluorooctanesulfonic acid (PFOS), is not fully understood yet. Therefore, we conducted a …
Number of citations: 4 www.sciencedirect.com
KM Annunziato, M Marin, W Liang, SM Conlin, W Qi… - Chemosphere, 2022 - Elsevier
Since the voluntary phaseout of perfluorooctanesulfonic acid (PFOS), smaller congeners, such as perfluorobutanesulfonic acid (PFBS) have served as industrial replacements and been …
Number of citations: 7 www.sciencedirect.com

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